molecular formula C10H20 B14366018 (4,4-Dimethylpentyl)cyclopropane CAS No. 90422-29-0

(4,4-Dimethylpentyl)cyclopropane

Cat. No.: B14366018
CAS No.: 90422-29-0
M. Wt: 140.27 g/mol
InChI Key: RZENKIRAWXVBCQ-UHFFFAOYSA-N
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Description

(4,4-Dimethylpentyl)cyclopropane is a chemical compound of interest in medicinal chemistry and materials science research. The cyclopropane ring is a key structural motif in pharmaceutical development due to its unique properties. It is a highly strained, rigid, and planar three-membered ring that can serve as an excellent surrogate for other functional groups, such as a phenyl ring. The incorporation of a cyclopropane ring into molecular scaffolds is a established strategy to improve metabolic stability, as its C–H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes . Furthermore, this motif enhances the three-dimensionality of a molecule, which can lead to improved selectivity and potency for a given biological target, and may also favorably alter physical properties like solubility . Chiral cyclopropane rings, in particular, are recognized as valuable pharmacophores in the synthesis of bioactive molecules and natural products . The specific applications and mechanism of action for this compound are an active area of investigation. Researchers value this compound as a building block for the exploration of new chemical space in drug discovery campaigns. Note: Specific data on physical properties, handling, and safety (e.g., melting point, boiling point, density, and hazards) for this compound were not located in the public domain and must be determined experimentally and supplied here.

Properties

CAS No.

90422-29-0

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

4,4-dimethylpentylcyclopropane

InChI

InChI=1S/C10H20/c1-10(2,3)8-4-5-9-6-7-9/h9H,4-8H2,1-3H3

InChI Key

RZENKIRAWXVBCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCC1CC1

Origin of Product

United States

Preparation Methods

Hydrogen-Borrowing Catalysis for α-Cyclopropanation

The hydrogen-borrowing (HB) catalysis strategy, recently refined for cyclopropane synthesis, enables the α-cyclopropanation of ketones through a tandem alkylation-cyclization sequence. This method avoids traditional alkyl halide reagents, instead leveraging alcohols as sustainable alkylating agents. For (4,4-dimethylpentyl)cyclopropane, the protocol involves:

  • Substrate Design : A ketone precursor, such as 4,4-dimethylpentan-2-one, is functionalized with a pendant leaving group (e.g., p-methoxyphenoxy) at the α-position.
  • Catalytic Cycle : An iridium catalyst (e.g., Crabtree’s catalyst) dehydrogenates the alcohol to form a carbonyl intermediate and a metal hydride. Subsequent aldol condensation generates an enone, which undergoes hydride reduction to yield the α-alkylated ketone.
  • Intramolecular Cyclization : Base-mediated enolate formation triggers nucleophilic displacement of the leaving group, forming the cyclopropane ring. Optimized conditions using p-methoxyphenoxy substrates achieve yields up to 67%.

Critical to this approach is the choice of leaving group. Electron-rich aryloxy groups enhance cyclization efficiency by stabilizing the transition state during displacement. For example, substituting phenoxy with p-methoxyphenoxy improved yields from 63% to 67% in model systems. Post-synthetic deprotection of ketones to carboxylic acids, as demonstrated via phthaloyl peroxide oxidation, further enhances utility for downstream applications.

Simmons-Smith Cyclopropanation via Zinc-Copper Mediated Coupling

The Simmons-Smith reaction remains a cornerstone for cyclopropane synthesis, employing diiodomethane (CH₂I₂) and a zinc-copper (Zn-Cu) couple to transfer a methylene group to alkenes. Applied to this compound, the method proceeds as follows:

  • Alkene Substrate Preparation : 4,4-dimethyl-1-pentene serves as the precursor, synthesized via Wittig olefination or elimination reactions.
  • Reaction Conditions : CH₂I₂ (1.4 mol) and Zn-Cu (25.4 g) in dry diethyl ether, refluxed for 48 hours, facilitate cyclopropanation. The reaction tolerates electron-donating groups, making it suitable for branched alkenes.
  • Yield and Byproducts : Model reactions with analogous substrates (e.g., trans-4-methoxycinnamic acid derivatives) report yields of 61–86% after purification. Competing side reactions, such as over-alkylation, are mitigated by stoichiometric control and low-temperature conditions.

A notable variation in Patent WO2005051904A2 employs iodochloromethane (ICH₂Cl) and diethylzinc (Et₂Zn) in dichloromethane at -15°C. This modification enhances regioselectivity for hindered alkenes, though it requires stringent anhydrous conditions.

Transition Metal-Catalyzed Alkylation and Cyclization

Recent patents disclose multi-step routes leveraging transition metal catalysts for sequential alkylation and cyclopropanation. For instance:

  • Enamide Intermediate Synthesis : N-methoxy-N-methyl-4-(4-methoxyphenyl)but-3-enamide is prepared via mixed anhydride coupling (isobutyl chloroformate) and treated with iodochloromethane.
  • Cyclopropanation : Diethylzinc mediates the conjugate addition of a methylene group to the enamide, followed by intramolecular cyclization. The reaction proceeds in dichloromethane at -15°C, yielding the cyclopropane core.
  • Functional Group Interconversion : Subsequent hydrolysis (lithium hydroxide) and acidification (TFA) afford the carboxylic acid derivative, which is purified via reverse-phase HPLC.

This method highlights the versatility of zinc-based reagents in constructing sterically congested cyclopropanes, though scalability is limited by the cost of enantioselective catalysts.

Comparative Analysis of Methodologies

The table below evaluates key parameters for the leading synthetic routes:

Method Catalyst System Yield (%) Key Advantages Limitations
Hydrogen-Borrowing Iridium 63–67 Sustainable, avoids alkyl halides Requires specialized substrates
Simmons-Smith Zn-Cu / Et₂Zn 61–86 Broad substrate scope Hazardous reagents, byproduct formation
Transition Metal Diethylzinc 70–94 High regioselectivity Costly, multi-step sequence

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylpentyl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropane ring into an open-chain alkane.

    Substitution: Substitution reactions can occur at the cyclopropane ring or the 4,4-dimethylpentyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reactions using halogens like chlorine (Cl₂) or bromine (Br₂) are common.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Open-chain alkanes.

    Substitution: Halogenated cyclopropanes and substituted alkanes.

Scientific Research Applications

(4,4-Dimethylpentyl)cyclopropane has several scientific research applications:

    Chemistry: Used as a model compound to study cyclopropane ring strain and reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4,4-Dimethylpentyl)cyclopropane involves its interaction with various molecular targets. The cyclopropane ring’s high strain energy makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. The molecular pathways involved often include the formation of reactive intermediates such as carbenes or radicals .

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variations

Cyclopropane derivatives exhibit significant variability in substituent placement and functional groups, which directly influence their properties:

Compound Structure Key Features
(4,4-Dimethylpentyl)cyclopropane Cyclopropane ring + 4,4-dimethylpentyl chain Branched alkyl chain may enhance lipophilicity and thermal stability.
Methoxy-MA (MMA) Cis-cyclopropane groups at proximal (P) and distal (D) positions + methoxy Predominantly cis-cyclopropane in Mycobacterium tuberculosis; impacts bioactivity .
Keto-MA (KMA) Trans-cyclopropane groups at P/D + keto group Trans-configuration common in keto derivatives; alters metabolic stability .
1,4-Dimethylpentyl propylphosphonofluoridate 1,4-dimethylpentyl chain + phosphonofluoridate group Neurotoxic agent; substituent position (1,4 vs. 4,4) affects reactivity .

Key Observations :

  • Stereochemistry : Cis- vs. trans-cyclopropane configurations (as in MMA and KMA) significantly influence biological activity and stability .

Spectroscopic Properties

Cyclopropane rings create distinct proton environments detectable via NMR:

  • Methyl Cyclopropane : Exhibits four proton signals due to inequivalent environments (Fig. 5.4a in ) .
  • This compound : The branched pentyl chain likely splits signals further, with methyl groups causing additional splitting patterns.

Q & A

Q. How should raw and processed data from cyclopropane studies be documented?

  • Answer :
  • Raw Data : Include chromatograms, spectra, and instrument parameters in appendices.
  • Processed Data : Highlight key metrics (e.g., reaction yields, RSD values) in tables. Use error bars in graphs to represent uncertainty .
  • Metadata : Record batch numbers, purity of reagents, and environmental conditions (e.g., humidity) .

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